molecular formula C13H24N4 B1483814 3-(tert-butyl)-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-amine CAS No. 2097981-29-6

3-(tert-butyl)-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-amine

Cat. No. B1483814
CAS RN: 2097981-29-6
M. Wt: 236.36 g/mol
InChI Key: PVQVIGWJMYEUFY-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-amine, or 3-tBu-PPMP, is a pyrazole amine compound that has been studied for its possible applications in scientific research. It is a biologically active compound with potential applications in drug development and other research fields. Synthesis of 3-tBu-PPMP has been studied in detail, and the compound has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

Synthesis of Acetyl-CoA Carboxylase Inhibitors

The compound has been utilized in the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors. This synthesis involved creating a novel N-2 tert-butyl pyrazolospirolactam core, which is key in the development of novel acetyl-CoA carboxylase inhibitors. This research illustrates the compound's potential in medicinal chemistry for the development of inhibitors targeting specific enzymes (Huard et al., 2012).

Hydrogen-bonded Chains and Aggregates

Research into the structural properties of related compounds has revealed the formation of hydrogen-bonded chains and tetramolecular aggregates, which is significant for understanding the compound's molecular interactions and crystal structure (Abonía et al., 2007).

Solvent and Co-catalyst Dependent Reactions

The compound has applications in polymer chemistry, specifically in nickel(II) catalyzed oligomerization and polymerization of ethylene. This research demonstrates how pyrazolylamine ligands, including those similar to 3-(tert-butyl)-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-amine, can be used in catalysts for producing various polymers (Obuah et al., 2014).

Reactivity Studies

The reactivity of similar pyrazolotriazine derivatives has been studied, providing insights into the compound's potential reactivity under various conditions, which is useful for its applications in synthetic chemistry (Mironovich & Shcherbinin, 2014).

Ambient-Temperature Synthesis Applications

The compound has been used in the ambient-temperature synthesis of novel N-pyrazolyl imines, highlighting its utility in organic synthesis under mild conditions (Becerra et al., 2021).

One-Pot Two-Step Synthesis

An efficient one-pot two-step synthesis method involving this compound has been reported, illustrating its role in facilitating streamlined and efficient synthetic routes (Becerra, Rojas & Castillo, 2021).

properties

IUPAC Name

5-tert-butyl-2-(piperidin-2-ylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4/c1-13(2,3)11-8-12(14)17(16-11)9-10-6-4-5-7-15-10/h8,10,15H,4-7,9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQVIGWJMYEUFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)CC2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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